![molecular formula C21H15F3N4O2 B2715932 2-(4-氧代-2-苯基吡唑并[1,5-a]吡嗪-5(4H)-基)-N-(2-(三氟甲基)苯基)乙酰胺 CAS No. 941893-74-9](/img/no-structure.png)

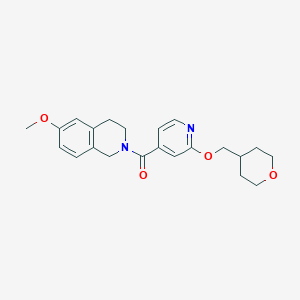

2-(4-氧代-2-苯基吡唑并[1,5-a]吡嗪-5(4H)-基)-N-(2-(三氟甲基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pyrazole derivative. Pyrazole derivatives have been the subject of considerable interest due to their wide range of biological activities . They occur in a wide range of natural products, dyes, and as scaffolds in a number of drugs and associated pharmaceutical active substances .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. For example, they can undergo Vilsmeier-Haack reactions . They can also participate in 1,4-addition and intramolecular electrophilic cyclization reactions .科学研究应用

合成与杂化功能化

研究探索了吡唑并[1,5-a]吡嗪的合成、环合和杂化功能化,这是一个密切相关的化合物类别。例如,Tsizorik 等人(2018 年)详细阐述了通过与水合肼反应形成 4-肼基吡唑并[1,5-a]吡嗪,并进一步修饰以创建具有稠合 1,2,4-三唑、四唑或 1,2,4-三嗪环的衍生物。这些合成途径突出了吡唑并[1,5-a]吡嗪在创建各种生物学相关的杂环化合物方面的多功能性 (Tsizorik 等人,2018 年)。

用于成像的放射合成

在放射性药物领域,Dollé 等人(2008 年)报道了 [18F]PBR111 的放射合成,这是一种源自 2-苯基吡唑并[1,5-a]嘧啶乙酰胺系列的放射性配体,用于使用正电子发射断层扫描 (PET) 成像转运蛋白 (18 kDa)。这项研究表明了吡唑并[1,5-a]吡嗪在为神经炎症和相关病理开发诊断工具方面的潜力 (Dollé 等人,2008 年)。

抗氧化和生物活性

已经对新型 N-取代苄基/苯基-2-(3,4-二甲基-5,5-二氧化吡唑并[4,3-c][1,2]苯并噻嗪-2(4H)-基)乙酰胺的生物活性进行了研究,揭示了中度到显着的自由基清除活性。艾哈迈德等人(2012 年)的这项工作展示了吡唑并[1,5-a]吡嗪衍生物在开发抗氧化剂方面的潜力 (艾哈迈德等人,2012 年)。

作为 DPPH 清除剂、镇痛剂和抗炎剂的潜力

纳亚克等人(2014 年)合成了 2-(4-苯基哌嗪-1-基)-N-(吡嗪-2-基)乙酰胺,展示了 DPPH 自由基清除活性、镇痛和抗炎特性。这项研究强调了吡唑并[1,5-a]吡嗪衍生物在治疗剂开发中的用途 (纳亚克等人,2014 年)。

在癌细胞中诱导凋亡

吕等人(2012 年)合成了一系列 5-苄基-2-苯基吡唑并[1,5-a]吡嗪-4,6(5H,7H)-二酮衍生物,其中一种通过诱导凋亡显示出对 H322 肺癌细胞生长的选择性抑制。这一发现突出了吡唑并[1,5-a]吡嗪衍生物在癌症治疗中的潜在应用 (吕等人,2012 年)。

作用机制

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid, which is then coupled with 2-(trifluoromethyl)aniline to form the second intermediate, 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. The synthesis pathway involves several steps, including protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": [ "2-phenylhydrazine", "ethyl acetoacetate", "acetic anhydride", "4-chloro-3-nitropyrazole", "4-fluoroaniline", "trifluoroacetic acid", "sodium hydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of 2-phenylhydrazine with acetic anhydride to form N-acetyl-2-phenylhydrazine", "Step 2: Condensation of N-acetyl-2-phenylhydrazine with 4-chloro-3-nitropyrazole in the presence of sodium hydride and triethylamine to form 2-(4-nitrophenyl)-4-phenylpyrazolo[1,5-a]pyrazine", "Step 3: Reduction of 2-(4-nitrophenyl)-4-phenylpyrazolo[1,5-a]pyrazine with iron and hydrochloric acid to form 2-(4-aminophenyl)-4-phenylpyrazolo[1,5-a]pyrazine", "Step 4: Protection of 2-(4-aminophenyl)-4-phenylpyrazolo[1,5-a]pyrazine with ethyl acetoacetate in the presence of sodium hydride and triethylamine to form 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid", "Step 5: Deprotection of 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid with trifluoroacetic acid to form 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid", "Step 6: Coupling of 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid with 2-(trifluoromethyl)aniline in the presence of N,N-dimethylformamide and triethylamine to form 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide", "Step 7: Purification of the final product by recrystallization from diethyl ether and water" ] } | |

CAS 编号 |

941893-74-9 |

分子式 |

C21H15F3N4O2 |

分子量 |

412.372 |

IUPAC 名称 |

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C21H15F3N4O2/c22-21(23,24)15-8-4-5-9-16(15)25-19(29)13-27-10-11-28-18(20(27)30)12-17(26-28)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,29) |

InChI 键 |

REWUJEFVHIPLSM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(F)(F)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2715851.png)

![2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2715852.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2715855.png)

![5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2715858.png)

![1-(4-Chlorophenyl)-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2715861.png)

![2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715863.png)

![2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2715867.png)

![5-cyano-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-pyridin-3-ylpyridine-3-carboxamide](/img/structure/B2715868.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2715870.png)

![1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone](/img/structure/B2715872.png)